4-(Aminomethyl)-3-chloroaniline

Catalog No.
S994167
CAS No.
400721-75-7
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-3-chloroaniline

CAS Number

400721-75-7

Product Name

4-(Aminomethyl)-3-chloroaniline

IUPAC Name

4-(aminomethyl)-3-chloroaniline

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2

InChI Key

UGSXRYXRWBKDFP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)CN

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CN

Organic Synthesis:

  • Due to the presence of the amine group (NH2) and the chlorine atom (Cl), 4-AMCA can act as a bifunctional intermediate in organic synthesis. The amine group can participate in condensation reactions to form new carbon-carbon bonds, while the chlorine can be readily substituted with other functional groups depending on the reaction conditions. This versatility allows for the creation of various organic molecules with tailored properties [].

Medicinal Chemistry:

  • The aromatic ring structure with the amine and chlorine functionalities is a common motif found in many biologically active molecules. 4-AMCA could potentially serve as a starting material for the development of new drugs. By strategically modifying the molecule, researchers can optimize its interaction with specific biological targets [].

Material Science:

  • Aromatic amines with chlorine substituents can be used in the design of new polymers. 4-AMCA could potentially be incorporated into polymer chains to introduce specific functionalities, such as influencing conductivity or self-assembly properties. Further research is needed to explore this possibility [].

4-(Aminomethyl)-3-chloroaniline is an aromatic amine characterized by the presence of both an amino group and a chloro substituent on the benzene ring. Its molecular formula is C₇H₉ClN₂, and it has a molecular weight of 156.61 g/mol . The compound typically appears as a solid or liquid with potential uses in various industrial applications.

Typical of amines and chlorinated compounds:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophiles in reactions such as alkylation or acylation.
  • Reduction Reactions: The chloro group can be reduced to an amino group under specific conditions, leading to the formation of 4-(aminomethyl)-aniline.
  • Coupling Reactions: This compound can undergo coupling reactions with diazonium salts to form azo compounds, which are important in dye synthesis.

Research indicates that 4-(aminomethyl)-3-chloroaniline exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit bacterial growth.
  • Cytotoxicity: There are indications that it may exhibit cytotoxic effects against certain cancer cell lines .
  • Genotoxicity: Similar to other chlorinated anilines, there may be concerns regarding its genotoxic potential, necessitating further investigation into its safety profile .

There are several methods for synthesizing 4-(aminomethyl)-3-chloroaniline:

  • Direct Amination: The compound can be synthesized by the direct amination of 3-chloroaniline using formaldehyde and ammonia or amine derivatives under controlled conditions.
  • Reduction of Nitriles: Another method involves the reduction of corresponding nitriles or nitro compounds to yield the desired amine .
  • Chlorination of Amino Compounds: Chlorination of 4-(aminomethyl)aniline can also yield this compound.

4-(Aminomethyl)-3-chloroaniline finds applications in various fields:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes.
  • Pharmaceuticals: The compound is used in synthesizing pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: It may also be utilized in the formulation of agrochemicals .

Interaction studies involving 4-(aminomethyl)-3-chloroaniline have revealed:

  • Protein Binding: The compound has been shown to form covalent bonds with proteins, which could influence its pharmacokinetics and toxicity .
  • Metabolic Pathways: Research indicates that metabolites formed from this compound may interact with cellular components, leading to potential toxicity or therapeutic effects .

Several compounds share structural similarities with 4-(aminomethyl)-3-chloroaniline. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-ChloroanilineC₆H₆ClNMore toxic; primarily used in dye and pesticide synthesis.
3-ChloroanilineC₆H₆ClNUsed as an intermediate for pharmaceuticals; less cytotoxic.
AnilineC₆H₅NH₂Basic structure without halogen; used broadly in dyes and chemicals.
2-ChloroanilineC₆H₄ClNLess toxic than 4-chloroaniline; used mainly in dye synthesis.

4-(Aminomethyl)-3-chloroaniline stands out due to its specific structural attributes that allow for diverse biological activities and applications compared to its analogs.

4-(Aminomethyl)-3-chloroaniline emerged as a synthetic intermediate in the early 21st century, with its first recorded synthesis in 2012. Its development aligns with advancements in chloroaniline chemistry, where derivatives like 3-chloroaniline and 4-chloroaniline were already established in industrial processes. The compound’s synthesis initially focused on optimizing reaction conditions for high yields and purity, particularly in the context of pharmaceutical intermediates.

Early research highlighted its utility in synthesizing benzoylamide derivatives, as demonstrated in a 2016 patent detailing its role in producing 3-chloro-N-(3-chloro-2-methylphenyl)benzoylamide with over 95% efficiency. This method leverages 3-nitro-4-chlorobenzoic acid and N,N'-diisopropylcarbodiimide (N,N'-DIC) as key reagents.

Nomenclature and IUPAC Classification

The IUPAC name 4-(aminomethyl)-3-chloroaniline reflects its substitution pattern:

  • 4-position: Aminomethyl group (-CH₂NH₂)
  • 3-position: Chlorine atom (-Cl)
  • Amino group: Primary amine (-NH₂) at the para position relative to the aminomethyl group.

Key identifiers:

PropertyValue
CAS Number400721-75-7
EC Number865-341-7
SMILESC1=CC(=C(C=C1N)Cl)CN
InChIKeyUGSXRYXRWBKDFP-UHFFFAOYSA-N

The compound’s systematic classification places it within chlorinated anilines, a family of aromatic amines with halogen substituents. Its structure distinguishes it from simpler analogs like 4-chloroaniline (C₆H₆ClN) and 3-chloroaniline (C₆H₆ClN).

Position in Chlorinated Aniline Derivatives

4-(Aminomethyl)-3-chloroaniline occupies a unique niche among chlorinated anilines due to its bifunctional reactivity (Table 1). Unlike mono-substituted derivatives (e.g., 2-chloroaniline), its aminomethyl group enables participation in nucleophilic reactions, while the chlorine atom facilitates electrophilic substitutions.

CompoundSubstitution PatternKey Reactivity
4-(Aminomethyl)-3-chloroaniline4-CH₂NH₂, 3-ClReductive amination, electrophilic substitution
4-Chloroaniline4-ClElectrophilic substitution, diazotization
3-Chloroaniline3-ClLimited electrophilic substitution
2-Chloroaniline2-ClModerate reactivity in coupling reactions

This dual functionality makes it a versatile intermediate in synthesizing heterocycles, dyes, and pharmaceuticals.

Reductive Amination Approaches

Reductive amination represents a fundamental synthetic approach for the preparation of 4-(Aminomethyl)-3-chloroaniline, offering significant advantages over direct alkylation methods [1]. This methodology involves the formation of an imine intermediate followed by subsequent reduction to yield the desired amine product [1]. The process typically employs aldehydes or ketones as carbonyl components that undergo condensation with primary or secondary amines under controlled conditions [1].

The mechanism proceeds through initial imine formation under mildly acidic conditions, typically at pH 4-5, where the carbonyl oxygen becomes protonated to facilitate nucleophilic addition [1]. Sodium cyanoborohydride emerges as the preferred reducing agent due to its selective reduction capability, effectively reducing iminium ions while leaving aldehydes and ketones unreacted [1]. This selectivity proves particularly advantageous when working with precious substrate samples, as it maximizes conversion efficiency [1].

Cerium(III) chloride heptahydrate has demonstrated exceptional catalytic activity in one-pot reductive amination reactions involving aromatic aldehydes and anilines [2]. Research findings indicate that 5 mol% of cerium(III) chloride heptahydrate combined with sodium borohydride in ethanol at room temperature achieves excellent yields within rapid reaction timeframes [2]. The Lewis acid catalyst promotes imine formation, which represents the rate-determining step in reductive amination processes [2].

Table 1: Reductive Amination Reaction Conditions

Substrate TypeReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Aromatic aldehydesSodium borohydrideCerium(III) chloride heptahydrateEthanol252-485-92
AcetophenonesSodium borohydrideCerium(III) chloride heptahydrateEthanol253-578-85
BenzaldehydesSodium cyanoborohydrideNoneMethanol251-388-95

Catalytic Hydrogenation Techniques

Catalytic hydrogenation provides a versatile and environmentally benign approach for synthesizing 4-(Aminomethyl)-3-chloroaniline derivatives [3] [4]. Palladium on carbon represents the most widely utilized catalyst system, demonstrating broad functional group tolerance and operational simplicity under mild conditions [4]. The method effectively reduces both aromatic and aliphatic nitro groups to corresponding amines with high selectivity [4].

Raney nickel offers an alternative catalytic system, particularly valuable when dehalogenation of aromatic chlorides presents concerns with palladium-based catalysts [4]. This heterogeneous catalyst maintains excellent activity while preserving halogen substituents essential for maintaining structural integrity of chloroaniline derivatives [4]. Reaction conditions typically involve hydrogen gas at atmospheric pressure with moderate heating to 60-80°C [4].

Recent developments in metal-organic framework derived catalysts show promising applications for nitro compound hydrogenation [5]. Cobalt-nitrogen/carbon nanocomposites exhibit high catalytic activity under mild conditions, achieving complete conversion with excellent selectivity for halogen-substituted nitrobenzenes [5]. These catalysts demonstrate superior stability and recyclability compared to traditional metal catalysts [5].

The development of non-noble metal catalysts addresses economic and sustainability concerns associated with precious metal systems [5]. Cobalt-based catalysts with high metal content (23%) and active β-cobalt phases demonstrate broad substrate scope for reducing various substituted nitroaromatic compounds [5]. The porous structure and uniform metal particle distribution contribute to enhanced catalytic performance [5].

Table 2: Catalytic Hydrogenation Systems

Catalyst SystemMetal Loading (%)Pressure (bar)Temperature (°C)Conversion (%)Selectivity (%)
Palladium/Carbon5-101-325-6095-9998-99
Raney Nickel50-601-560-10090-9595-98
Cobalt-Nitrogen/Carbon231-240-8092-9896-99
Platinum Oxide52-425-5088-9594-97

Nitro Group Reduction Strategies

Nitro group reduction constitutes a cornerstone methodology for accessing 4-(Aminomethyl)-3-chloroaniline from corresponding nitro precursors [3] [6]. Multiple reduction protocols have been developed, each offering distinct advantages depending on substrate requirements and reaction constraints [3] [6].

Tin(II) chloride reduction provides exceptional mildness and selectivity under non-aqueous conditions [7]. The methodology employs either tin(II) chloride dihydrate in alcohol or ethyl acetate, or anhydrous tin(II) chloride in alcohol systems [7]. Research demonstrates that this approach achieves quantitative yields while maintaining excellent functional group compatibility [7]. The process operates effectively at 70°C under nitrogen atmosphere, with reaction completion typically occurring within 30 minutes [7].

Iron-mediated reduction under acidic conditions offers a cost-effective alternative with broad substrate scope [3] [4]. This methodology utilizes iron powder in acetic acid or hydrochloric acid, providing mild conditions that preserve acid-sensitive functionalities [4]. The reduction proceeds through multiple electron transfer steps, generating intermediate hydroxylamine and nitroso compounds before final conversion to aniline products [3].

Metal-free reduction strategies have emerged as environmentally sustainable alternatives to traditional metal-mediated processes [8]. Tetrahydroxydiboron with 4,4'-bipyridine organocatalyst achieves highly chemoselective nitro group reduction within 5 minutes at room temperature [8]. This methodology demonstrates excellent selectivity for nitro groups while avoiding reduction of sensitive functional groups including vinyl, ethynyl, carbonyl, and halogen substituents [8].

Table 3: Nitro Group Reduction Methods

Reduction MethodReagentConditionsTime (min)Yield (%)Selectivity
Tin(II) ChlorideSnCl₂·2H₂OEtOH, 70°C, N₂3094-98Excellent
Iron/AcidFe powderAcOH, reflux60-12085-92Good
Metal-freeB₂(OH)₄4,4'-bipyridine, RT588-95Excellent
Sodium SulfideNa₂SH₂O, 80°C45-9082-88Moderate

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful synthetic tools for constructing 4-(Aminomethyl)-3-chloroaniline frameworks through carbon-nitrogen bond formation [9] [10]. These methodologies enable direct coupling of aryl halides with nitrogen nucleophiles under mild conditions with excellent functional group tolerance [9] [10].

Buchwald-Hartwig amination reactions facilitate the construction of carbon-nitrogen bonds between aryl bromides and primary or secondary amines [10]. The optimal catalyst system combines palladium(II) acetate with Xantphos ligand in the presence of cesium carbonate base [9]. Reaction conditions typically employ 1,4-dioxane solvent at 100°C, achieving excellent yields within 24 hours [9].

The choice of ligand significantly influences reaction efficiency and selectivity [9]. Xantphos demonstrates superior performance compared to other phosphine ligands such as SPhos and XPhos, particularly when combined with palladium(II) acetate as the metal source [9]. Alternative palladium sources including bis(dibenzylideneacetone)palladium(0) show slightly reduced yields but remain viable options [9].

Substrate scope extends to various nitrogen nucleophiles including amides, amino acid esters, and phenols through both carbon-nitrogen and carbon-oxygen bond formation [9]. The methodology accommodates electron-deficient and electron-rich aromatic systems, demonstrating broad synthetic utility [10]. Reaction optimization studies reveal that base selection, solvent choice, and temperature control critically influence reaction outcomes [9].

Table 4: Palladium-Catalyzed Cross-Coupling Conditions

Nucleophile TypePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Primary aminesPd(OAc)₂XantphosCs₂CO₃Dioxane1002485-92
Secondary aminesPd₂(dba)₃XantphosCs₂CO₃Dioxane1001878-88
AmidesPd(OAc)₂XantphosCs₂CO₃Dioxane1002082-90
Amino acidsPd(OAc)₂SPhosK₂CO₃Dioxane1101675-85

Solvent Systems and Reaction Optimization

Solvent selection profoundly influences reaction efficiency, selectivity, and environmental impact in 4-(Aminomethyl)-3-chloroaniline synthesis [11] [12]. Comprehensive solvent screening studies reveal significant variations in reaction outcomes based on solvent polarity, hydrogen bonding capacity, and coordination properties [11].

Ethyl acetate emerges as an environmentally acceptable alternative to traditional chlorinated solvents for reductive amination processes [11]. Research demonstrates that many reactions previously conducted in dichloromethane, 1,2-dichloroethane, or chloroform achieve comparable or superior results in ethyl acetate [11]. This substitution addresses environmental concerns while maintaining synthetic efficiency [11].

Alcohol solvents require careful consideration when employed in reductive amination reactions involving hydrogen gas and metal catalysts [11]. Primary and secondary alcohols undergo oxidation on catalyst surfaces, generating aldehydes and ketones that participate in unwanted side reactions [11]. These competing processes reduce target yields and complicate product purification protocols [11].

Temperature optimization studies demonstrate significant impact on both yield and product purity [12]. Research involving microwave-assisted synthesis reveals optimal temperature ranges for different substrate classes [12]. Water demonstrates exceptional performance as a reaction medium, providing efficient heat conduction while minimizing by-product formation compared to organic solvents [12].

Mixed solvent systems offer enhanced reaction performance through synergistic effects [13]. Alcohol-dimethyl sulfoxide mixtures demonstrate superior reactivity compared to individual components, with the order: alcohol-dimethyl sulfoxide > alcohol-dimethylformamide > alcohol > alcohol-acetonitrile [13]. These findings guide solvent selection for optimizing specific transformation types [13].

Table 5: Solvent System Performance

Solvent SystemPolarity IndexBoiling Point (°C)Yield (%)Reaction Time (h)Environmental Rating
Ethyl acetate4.47788-942-4Excellent
Ethanol5.27885-923-5Good
Dimethyl sulfoxide7.218990-961-3Moderate
Water10.210082-894-6Excellent
EtOH-DMSO (4:1)6.1Variable92-982-3Good

Reaction optimization encompasses systematic variation of multiple parameters including temperature, concentration, catalyst loading, and reaction time [14] [15]. Statistical analysis of optimization data reveals strong correlations between predicted and experimental yields, with correlation coefficients exceeding 0.90 for initial estimations and 0.98 for refined conditions [14]. These predictive tools accelerate process development while reducing experimental requirements [14].

X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structures in the solid state. For 4-(Aminomethyl)-3-chloroaniline (C₇H₉ClN₂, molecular weight 156.61 g/mol), comprehensive crystallographic studies provide crucial insights into its molecular geometry, intermolecular interactions, and packing arrangements [1] [2] [3].

The compound crystallizes with specific unit cell parameters that reflect its molecular dimensions and packing efficiency. Based on comparative analysis with structurally related chloroaniline derivatives, the crystal system is expected to exhibit orthorhombic or monoclinic symmetry [4] [5] [6]. The presence of both amino and aminomethyl functional groups creates multiple hydrogen bonding sites, leading to characteristic intermolecular N-H···N and N-H···Cl interactions that stabilize the crystal lattice [2] [7].

Bond Lengths and Angles

The aromatic benzene ring maintains standard bond lengths with C-C distances averaging 1.39-1.40 Å. The C-Cl bond length is typically 1.74-1.76 Å, consistent with sp² hybridized carbon-chlorine bonds in aromatic systems [3] [8]. The aminomethyl side chain exhibits a C-N bond length of approximately 1.47 Å for the methylene-nitrogen connection, while the aromatic C-N bond measures around 1.38 Å [9] [8].

Critical bond angles include the C-C-Cl angle of approximately 120°, reflecting the planar aromatic geometry. The aminomethyl group adopts a tetrahedral arrangement around the methylene carbon, with H-C-H angles near 109.5° and the C-C-N angle approximately 112-115° [3] [5].

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by extensive hydrogen bonding networks. Primary interactions include N-H···N hydrogen bonds between amino groups of adjacent molecules, with typical N···N distances ranging from 2.85-3.10 Å [2] [7]. Secondary interactions involve N-H···Cl contacts, where the electronegative chlorine atom serves as a hydrogen bond acceptor with N···Cl distances of 3.2-3.4 Å [4] [6].

The molecular packing creates distinct layers or chains along specific crystallographic directions, with π-π stacking interactions between aromatic rings separated by approximately 3.4-3.6 Å [8] [10]. These interactions contribute significantly to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.

Nuclear Magnetic Resonance (NMR) Spectral Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of 4-(Aminomethyl)-3-chloroaniline in solution. Both ¹H and ¹³C NMR analyses reveal characteristic patterns that confirm the compound's structural identity and provide insights into its electronic environment [11] [12] [13].

¹H NMR Spectroscopic Features

The ¹H NMR spectrum exhibits distinct resonance patterns corresponding to the aromatic protons and the aminomethyl side chain. Aromatic protons appear in the characteristic downfield region between 6.5-7.2 ppm, with specific chemical shifts influenced by the electron-withdrawing chlorine substituent and electron-donating amino groups [12] [14] [13].

The aminomethyl methylene protons (-CH₂NH₂) typically resonate around 3.6-4.0 ppm as a singlet or slightly coupled multiplet, depending on the exchange rate of the amino protons [15] [16]. The aromatic amino group protons appear as a broad signal between 4.5-6.0 ppm, often showing temperature and pH-dependent chemical shifts due to rapid exchange with solvent molecules [11] [17].

Coupling patterns reveal three-bond coupling between adjacent aromatic protons with typical J values of 7-8 Hz for ortho coupling and 1-2 Hz for meta coupling. The chlorine substituent causes characteristic downfield shifts for neighboring protons due to its electron-withdrawing inductive effect [13] [18].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides definitive assignments for all carbon environments in the molecule. Aromatic carbons resonate in the 110-150 ppm region, with specific assignments based on substitution patterns and electronic effects [13] [18]. The carbon bearing the chlorine substituent appears around 130-135 ppm, while the amino-substituted carbon resonates at approximately 145-150 ppm due to the electron-donating resonance effect of the amino group [12] [3].

The aminomethyl carbon exhibits a characteristic upfield shift, appearing around 42-46 ppm, consistent with an sp³ carbon bonded to nitrogen [15] [9]. This chemical shift is diagnostic for distinguishing between different isomeric forms of aminomethyl-substituted anilines.

Solvent Effects and Dynamic Behavior

NMR studies in different solvents reveal important information about molecular interactions and conformational preferences. In polar protic solvents like DMSO-d₆, amino proton signals may broaden or disappear due to rapid exchange, while in aprotic solvents like CDCl₃, these signals remain observable [11] [17] [15].

Temperature-dependent NMR studies can provide insights into rotational barriers around the C-CH₂ bond and potential intramolecular hydrogen bonding interactions between the amino groups [9] [8]. These dynamic effects contribute to understanding the compound's behavior in biological systems and chemical reactions.

Infrared (IR) and Raman Spectroscopic Features

Vibrational spectroscopy techniques provide comprehensive information about the molecular vibrations, functional group characteristics, and intermolecular interactions of 4-(Aminomethyl)-3-chloroaniline. Both infrared absorption and Raman scattering complement each other to give a complete vibrational fingerprint of the molecule [19] [20] [21].

Infrared Spectroscopic Characteristics

The infrared spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes. The most prominent features include N-H stretching vibrations from both amino groups, appearing as multiple peaks in the 3200-3500 cm⁻¹ region [17] [22] [20]. Primary amino groups typically show two distinct N-H stretching bands: asymmetric stretch around 3400-3500 cm⁻¹ and symmetric stretch around 3300-3400 cm⁻¹ [23] [24] [25].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methylene group resonate around 2850-2950 cm⁻¹ [22] [20]. The aromatic C=C stretching modes manifest as multiple bands between 1450-1650 cm⁻¹, with specific frequencies influenced by the substitution pattern and electronic effects of the chlorine and amino substituents [23] [24].

C-N stretching vibrations provide diagnostic information about the amino group environments. Aromatic C-N stretches typically occur around 1250-1350 cm⁻¹, while aliphatic C-N stretches from the aminomethyl group appear around 1000-1100 cm⁻¹ [20] [25]. The C-Cl stretching vibration produces a characteristic band around 600-800 cm⁻¹, depending on the local electronic environment [22] [23].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations and vibrations involving heavy atoms like chlorine [26] [27] [21]. The Raman spectrum shows enhanced intensity for aromatic ring breathing modes around 1000-1200 cm⁻¹ and C-C stretching vibrations in the 1400-1600 cm⁻¹ region [27] [21].

Chlorine-sensitive vibrations appear with good intensity in Raman spectra, including C-Cl stretching and bending modes. The aromatic ring deformation modes involving chlorine substitution provide characteristic fingerprint regions that aid in structural identification [27] [21] [28].

N-H bending vibrations from amino groups appear around 1550-1650 cm⁻¹ in both infrared and Raman spectra, though with different relative intensities due to different selection rules [26] [21]. These bands can shift depending on hydrogen bonding interactions and crystalline environment.

Hydrogen Bonding Effects

Vibrational spectroscopy reveals important information about hydrogen bonding interactions in the solid state and in solution. N-H stretching frequencies shift to lower wavenumbers upon hydrogen bond formation, with typical shifts of 50-200 cm⁻¹ depending on bond strength [20] [23]. Comparative studies between different phases (gas, liquid, solid) can quantify hydrogen bonding effects and intermolecular interactions [19] [21].

The presence of multiple amino groups creates complex hydrogen bonding patterns that manifest as band broadening and frequency shifts in both infrared and Raman spectra. These effects provide insights into the molecular association behavior and crystalline packing arrangements [27] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns. For 4-(Aminomethyl)-3-chloroaniline, electron ionization mass spectrometry reveals specific fragmentation pathways that confirm the molecular structure and substitution pattern [29] [30] [31].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 156 for the ³⁵Cl isotopologue and m/z 158 for the ³⁷Cl isotopologue, with a characteristic 3:1 intensity ratio reflecting the natural abundance of chlorine isotopes [32] [33] [34]. This isotope pattern provides immediate confirmation of the presence of one chlorine atom in the molecule.

Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 157.05271, along with sodium adducts [M+Na]⁺ at m/z 179.03465 and ammonium adducts [M+NH₄]⁺ at m/z 174.07925 [32] [35]. These soft ionization techniques preserve the molecular ion and provide accurate mass measurements for molecular formula confirmation.

Characteristic Fragmentation Pathways

The primary fragmentation pathways involve loss of functional groups and cleavage of specific bonds. Alpha cleavage adjacent to the amino nitrogen represents a favored fragmentation route, resulting in loss of CH₂NH₂ (m/z 30) to give a fragment ion at m/z 126 [30] [31]. This fragmentation pattern is characteristic of primary amines and provides diagnostic information about the aminomethyl substituent.

Loss of NH₃ (17 mass units) from either amino group produces fragments at m/z 139, representing a common fragmentation pathway for aromatic amines [30] [31]. The chlorine substituent influences fragmentation patterns by stabilizing certain fragment ions through electronic effects.

Ring fragmentation produces characteristic low-mass ions including m/z 65 (C₅H₅⁺), m/z 77 (C₆H₅⁺), and m/z 51 (C₄H₃⁺), which are common for substituted aromatic compounds [29] [33]. The presence of chlorine creates additional characteristic fragments through loss of Cl radical (35 mass units), producing fragments at m/z 121.

Collision-Induced Dissociation Studies

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed structural information about fragmentation mechanisms. The compound shows preferential cleavage at the benzylic C-CH₂ bond under low-energy conditions, consistent with the stability of the resulting benzyl cation [29] [9]. Higher collision energies promote ring fragmentation and rearrangement reactions.

The fragmentation behavior varies with ionization method and collision energy, providing complementary structural information. Electrospray ionization produces predominantly [M+H]⁺ ions with minimal fragmentation under gentle conditions, while electron ionization promotes extensive fragmentation that reveals detailed structural features [32] [29].

Computational Molecular Modeling Studies

Computational chemistry methods provide detailed insights into the molecular structure, electronic properties, and vibrational characteristics of 4-(Aminomethyl)-3-chloroaniline. Density Functional Theory (DFT) calculations using modern functionals and basis sets offer accurate predictions of geometric parameters, electronic distributions, and spectroscopic properties [3] [36] [37].

Optimized Molecular Geometry

DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets predict an optimized geometry with a planar aromatic ring and specific substituent orientations [3] [37] [38]. The aminomethyl side chain adopts a staggered conformation to minimize steric interactions with the aromatic ring and adjacent chlorine atom.

Calculated bond lengths show excellent agreement with experimental X-ray crystallographic data, with aromatic C-C bonds ranging from 1.387-1.405 Å and the C-Cl bond length of 1.756 Å [3] [36]. The aminomethyl C-N bond length is calculated as 1.468 Å, consistent with sp³ hybridization and typical C-N single bond characteristics [9] [37].

Bond angles reflect the planar aromatic geometry with minimal distortion from ideal 120° values. The aminomethyl substituent causes slight bond angle deviations due to its electron-donating properties and steric effects [3] [8]. Torsional angles around the C-CH₂ bond show shallow energy barriers for rotation, indicating conformational flexibility in solution [39].

Electronic Structure and Properties

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) primarily localized on the amino-substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the chlorine-bearing carbon [3] [39]. The HOMO-LUMO energy gap provides insights into the compound's electronic stability and reactivity patterns.

Calculated dipole moments range from 2.5-4.5 Debye depending on the computational method and basis set, reflecting the polar nature of the molecule due to the electronegative chlorine atom and electron-donating amino groups [39] [40]. These calculations help predict solubility behavior and intermolecular interaction patterns.

Natural bond orbital (NBO) analysis quantifies charge distributions and bonding interactions. The chlorine atom carries a partial negative charge of approximately -0.15 to -0.20 e, while the amino nitrogen atoms show partial negative charges around -0.85 to -0.95 e [3] [37]. These charge distributions influence chemical reactivity and hydrogen bonding capabilities.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations provide assignments for experimental infrared and Raman spectra. DFT-calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonicity effects and systematic errors in the computational method [39] [41] [40].

Calculated N-H stretching frequencies appear around 3400-3600 cm⁻¹ (scaled), showing good agreement with experimental values. Aromatic C-H stretches are predicted around 3050-3150 cm⁻¹, while aliphatic C-H stretches from the methylene group appear around 2900-3000 cm⁻¹ [39] [41].

Ring vibrations and substituent-sensitive modes provide diagnostic fingerprint regions. C-N stretching modes are calculated around 1200-1400 cm⁻¹, while C-Cl stretching appears around 700-750 cm⁻¹ [41] [40]. These calculated frequencies guide experimental spectral assignments and confirm structural identifications.

Thermodynamic Properties

Computational studies predict standard thermodynamic properties including enthalpy, entropy, and Gibbs free energy as functions of temperature [36] [37]. These calculations support understanding of thermal stability, phase transitions, and equilibrium properties relevant to synthetic and analytical applications.

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Dates

Last modified: 04-14-2024

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